molecular formula C22H22O10 B8113029 4''-methyloxy-Genistin

4''-methyloxy-Genistin

Cat. No.: B8113029
M. Wt: 446.4 g/mol
InChI Key: RQZKUYMNZTVKKL-MSEOUXRUSA-N
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Description

The compound “4''-methyloxy-Genistin” is a complex organic molecule that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a methoxy group attached to a chromen-4-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4''-methyloxy-Genistin” typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and various sugar derivatives.

    Glycosylation: The key step involves the glycosylation of the chromen-4-one core with a sugar moiety. This is usually achieved using a glycosyl donor and an acid catalyst.

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antioxidant activity, making it a subject of interest in studies related to oxidative stress and cellular damage.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are being explored. It has shown potential in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.

Industry

Industrially, the compound can be used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.

Mechanism of Action

The mechanism of action of “4''-methyloxy-Genistin” involves its interaction with various molecular targets:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.

Uniqueness

What sets “4''-methyloxy-Genistin” apart is its unique combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its glycosylated structure also enhances its solubility and bioavailability compared to other flavonoids.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-21-17(9-23)32-22(20(28)19(21)27)30-12-6-13(25)18-14(26)8-15(31-16(18)7-12)10-2-4-11(24)5-3-10/h2-8,17,19-25,27-28H,9H2,1H3/t17-,19-,20-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZKUYMNZTVKKL-MSEOUXRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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